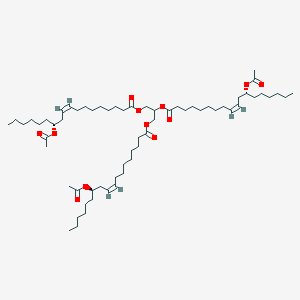
1-Methyl-1H-imidazole-4,5-dicarbonitrile
Vue d'ensemble
Description
The compound 1-Methyl-1H-imidazole-4,5-dicarbonitrile is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile, a related compound, involves the formation of substituted phenyl pyridinones, which exhibit potent inotropic activity . Another synthesis method for 4(5)-nitro-1H-imidazole-5(4)-carbonitrile, a compound structurally related to 1-Methyl-1H-imidazole-4,5-dicarbonitrile, involves cine-substitution reactions with potassium cyanide in aqueous methanol solution . Additionally, 1-(Methyldithiocarbonyl)imidazole has been used as a reagent for the synthesis of substituted thioureas, indicating the versatility of imidazole derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be complex and diverse. For example, the crystal structure of 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile has been determined by X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters and that the crystal packing is stabilized by hydrogen bonds and intermolecular interactions .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. The Bamberger fission and reclosure of 1-alkyl-5-(alkylamino)imidazole-4-carbonitriles can lead to the formation of 2-oxo derivatives, with the reaction proceeding through intermediates that equilibrate rapidly in solution . This demonstrates the reactivity of the imidazole ring and its potential for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the imidazole ring can significantly affect the compound's reactivity, solubility, and stability. The crystal structure analysis provides insights into the intermolecular forces that govern the solid-state properties of these compounds .
Applications De Recherche Scientifique
Catalysis in Coupling Reactions : Substituted 1H-imidazole-4,5-dicarbonitrile compounds have been used as catalysts in coupling reactions, specifically for nucleoside methyl phosphonamidites. These compounds exhibit molecular nonplanarity due to steric repulsion, influencing their catalytic properties (Bats, Schell, & Engels, 2013).
Synthesis of Coordination Compounds : This compound has been utilized in the synthesis of coordination compounds featuring iron and cobalt, providing insights into the creation of new organic metal super-molecules materials (Gao Jixin, 2015).
Formation of Supramolecular Compounds : It has been involved in the formation of uncharged crystalline supramolecular compounds, leveraging the proton-donating characteristics of aromatic heterocycles (Wang, Tang, & Ganin, 2006).
Development of Energetic Compounds : A high-nitrogen compound derived from 1-Methyl-1H-imidazole-4,5-dicarbonitrile, namely 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), has been synthesized and characterized for its potential as a novel group of energetic compounds. Its high thermal stability and decomposition kinetics are notable (Lewczuk et al., 2020).
Green Synthesis of Heterocyclic Compounds : This compound has been used in an environmentally friendly, multi-component one-pot synthesis of novel imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, demonstrating its role in green chemistry (Sadek et al., 2018).
Pharmaceutical Research : Derivatives of 1-Methyl-1H-imidazole-4,5-dicarbonitrile, such as 1-([1,1 I -Biphenyl]-4-ylmethyl]-1H-imidazolium-2,5-dichloro-3,6-dihydroxy-cyclohexa-2,5-diene-1,4-dione, have been studied for their potential in pharmaceutical applications, especially in relation to their structural, spectroscopic behavior, and inhibitory activity against different receptors (Mary et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-methylimidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOVGHDPXJUFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342598 | |
| Record name | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazole-4,5-dicarbonitrile | |
CAS RN |
19485-35-9 | |
| Record name | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1-methyl-1H-imidazole-4,5-dicarbonitrile be used to synthesize novel coordination compounds?
A: 1-methyl-1H-imidazole-4,5-dicarbonitrile can undergo in situ [2+3] cycloaddition reactions with sodium azide (NaN3) in the presence of transition metal ions like Fe(II) and Co(II) []. This reaction leads to the formation of metal complexes where a new tetrazole ring is formed from one of the cyano groups of the starting material. This method provides a route to synthesize coordination compounds with potentially interesting magnetic and electronic properties.
Q2: What is unique about the reactivity of 1-methyl-1H-imidazole-4,5-dicarbonitrile in the reported synthesis?
A: Interestingly, only one of the two cyano groups in 1-methyl-1H-imidazole-4,5-dicarbonitrile participates in the [2+3] cycloaddition reaction with sodium azide []. This selectivity could be attributed to steric hindrance or electronic effects introduced after the formation of the first tetrazole ring. Further investigation into the reaction mechanism and factors influencing this selectivity would be beneficial.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)





